

Spectroscopic Analysis of Ethyl 4-Methylthiazole-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 5-methylthiazole-4-carboxylate*

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Disclaimer: Spectroscopic data for **ethyl 5-methylthiazole-4-carboxylate** was not readily available through the conducted searches. This guide provides a comprehensive analysis of its structural isomer, ethyl 4-methylthiazole-5-carboxylate, which is a closely related compound with available spectroscopic data. The information presented herein is intended for researchers, scientists, and drug development professionals.

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 4-methylthiazole-5-carboxylate. It includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-methylthiazole-5-carboxylate.

Table 1: ^1H NMR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.79	s	1H	H-2 (thiazole ring)
4.31	q	2H	-OCH ₂ CH ₃
2.70	s	3H	-CH ₃ (thiazole ring)
1.34	t	3H	-OCH ₂ CH ₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate

Chemical Shift (δ) ppm	Assignment
162.5	C=O (ester)
157.9	C-2 (thiazole ring)
150.1	C-4 (thiazole ring)
120.5	C-5 (thiazole ring)
61.2	-OCH ₂ CH ₃
18.9	-CH ₃ (thiazole ring)
14.3	-OCH ₂ CH ₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for Ethyl 4-Methylthiazole-5-carboxylate

Wavenumber (cm ⁻¹)	Assignment
2980	C-H stretch (aliphatic)
1715	C=O stretch (ester)
1540	C=N stretch (thiazole ring)
1240	C-O stretch (ester)

Table 4: Mass Spectrometry Data for Ethyl 4-Methylthiazole-5-carboxylate

m/z	Assignment
171	[M] ⁺ (Molecular ion)
143	[M - C ₂ H ₅] ⁺
126	[M - OC ₂ H ₅] ⁺
98	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe probe.
- Sample Preparation: Approximately 10-20 mg of ethyl 4-methylthiazole-5-carboxylate is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 second, and an

acquisition time of 4 seconds. A total of 16 scans are collected.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
- Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

2.2 Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid ethyl 4-methylthiazole-5-carboxylate is placed directly onto the diamond crystal of the UATR accessory.
- Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} . A total of 4 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

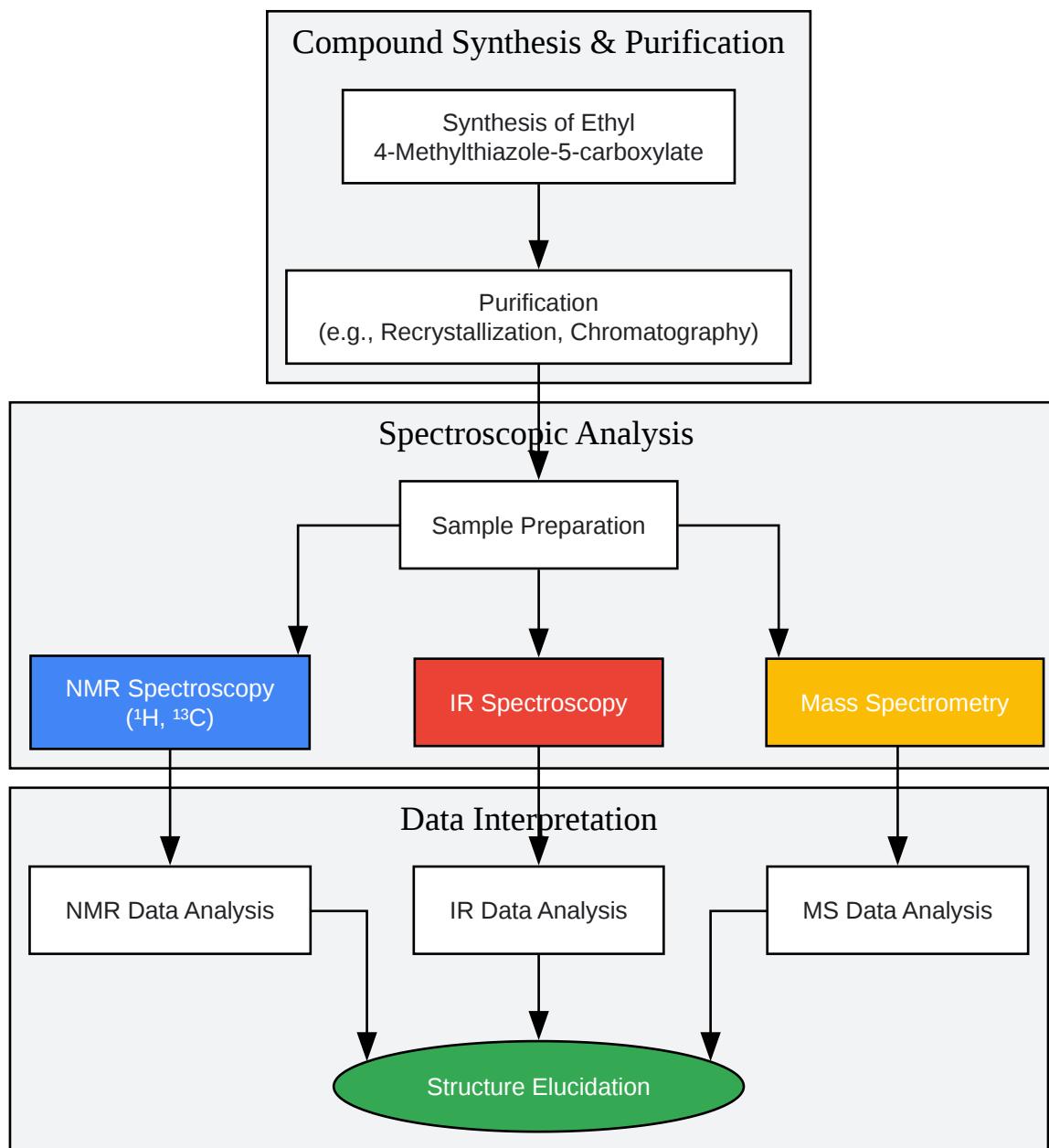
2.3 Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Sample Preparation: A dilute solution of ethyl 4-methylthiazole-5-carboxylate is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-550.
- Data Processing: The acquired data is analyzed using the instrument's software. The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-Methylthiazole-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315230#spectroscopic-data-for-ethyl-5-methylthiazole-4-carboxylate-nmr-ir-ms>

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